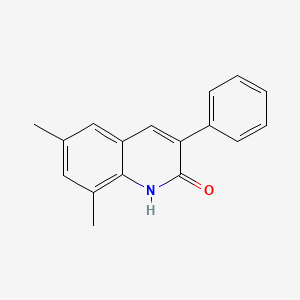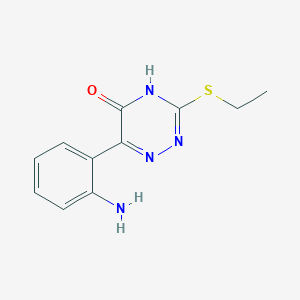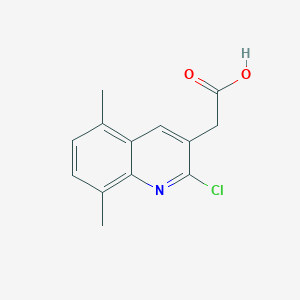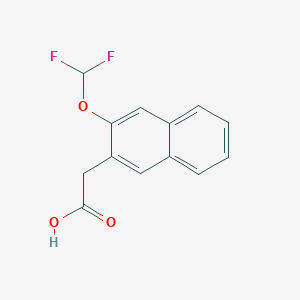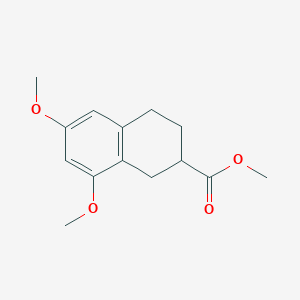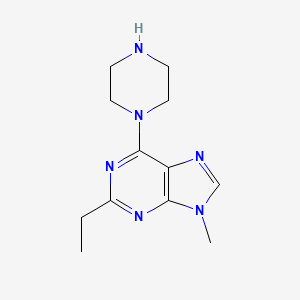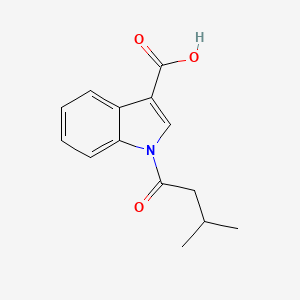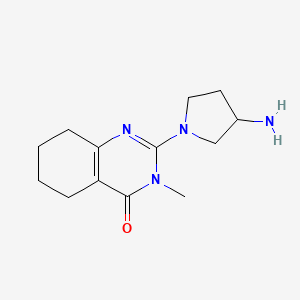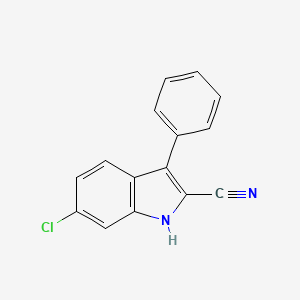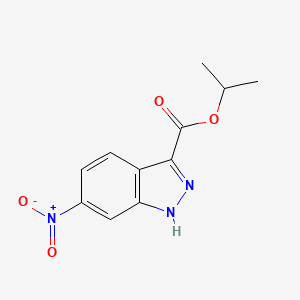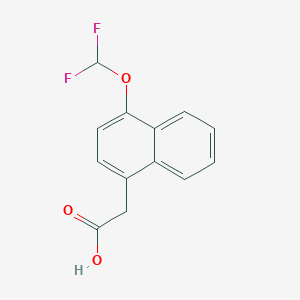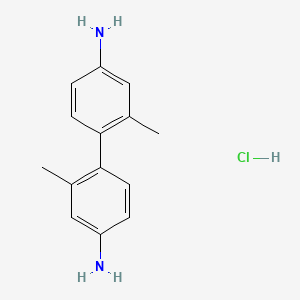
2,2'-Dimethylbenzidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dimethylbenzidine hydrochloride is an organic compound with the molecular formula C14H18ClN2. It is a derivative of benzidine and is primarily used in the synthesis of dyes and pigments. The compound appears as a light tan solid and is soluble in water, forming acidic aqueous solutions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethylbenzidine hydrochloride typically involves the reduction of 2,2’-dinitrobenzidine. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the complete reduction of the nitro groups to amine groups .
Industrial Production Methods: In industrial settings, the production of 2,2’-Dimethylbenzidine hydrochloride is scaled up using large reactors where the reduction process is carefully monitored. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .
化学反应分析
Types of Reactions: 2,2’-Dimethylbenzidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Further reduction can lead to the formation of hydrazine derivatives.
Substitution: The amine groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrochloric acid are frequently used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under controlled conditions.
Major Products:
Azo Compounds: Formed through oxidation.
Hydrazine Derivatives: Formed through further reduction.
Substituted Benzidines: Formed through substitution reactions.
科学研究应用
2,2’-Dimethylbenzidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various dyes and pigments.
Biology: Employed in genetic toxicology studies to evaluate mutagenicity.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of high-performance polymers and other advanced materials.
作用机制
The mechanism of action of 2,2’-Dimethylbenzidine hydrochloride involves its interaction with various molecular targets. In biological systems, the compound can undergo metabolic activation to form reactive intermediates that interact with DNA, leading to mutagenic effects. The pathways involved in its mechanism include oxidative stress and the formation of DNA adducts .
相似化合物的比较
Benzidine: A parent compound with similar chemical properties but higher toxicity.
3,3’-Dimethylbenzidine: Another derivative with different substitution patterns.
4,4’-Diaminodiphenylmethane: A structurally related compound used in polymer production.
Uniqueness: 2,2’-Dimethylbenzidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications. Its lower toxicity compared to benzidine makes it a preferred choice in certain industrial applications .
属性
CAS 编号 |
96196-27-9 |
|---|---|
分子式 |
C14H16N2.HCl C14H17ClN2 |
分子量 |
248.75 g/mol |
IUPAC 名称 |
4-(4-amino-2-methylphenyl)-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2;/h3-8H,15-16H2,1-2H3;1H |
InChI 键 |
CZFJZGCNFULLBI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C.Cl |
熔点 |
greater than 572 °F (NTP, 1992) |
物理描述 |
2,2'-dimethylbenzidine hydrochloride is a light tan solid. (NTP, 1992) |
溶解度 |
50 to 100 mg/mL at 66 °F (NTP, 1992) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


